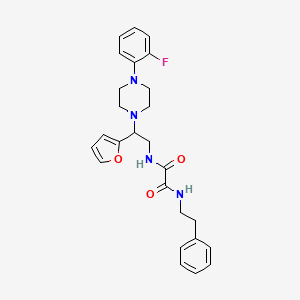

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide

Description

Properties

IUPAC Name |

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN4O3/c27-21-9-4-5-10-22(21)30-14-16-31(17-15-30)23(24-11-6-18-34-24)19-29-26(33)25(32)28-13-12-20-7-2-1-3-8-20/h1-11,18,23H,12-17,19H2,(H,28,32)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEIPNBCZVWBCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide is a compound of significant interest in pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 485.6 g/mol. The compound features a piperazine ring, a furan moiety, and a phenethyl group, contributing to its diverse interactions with biological targets.

Research indicates that the compound may act as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. ENTs are crucial for nucleotide synthesis and regulation of adenosine functions, making them significant targets in cancer therapy and other diseases. The structure-activity relationship (SAR) studies suggest that modifications in the piperazine and furan components can enhance selectivity and potency against specific ENTs .

Antitumor Activity

Several studies have investigated the antitumor potential of compounds related to this compound. For instance, derivatives exhibiting similar structural features have shown promising results in inhibiting tumor cell proliferation in vitro. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression in cancer cell lines .

Neuropharmacological Effects

Given the presence of the piperazine moiety, this compound may also exhibit neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which play critical roles in mood regulation and psychotropic effects.

Case Studies

-

ENT Inhibition Study : A recent study screened various analogues of compounds related to this compound for their inhibitory effects on ENT1 and ENT2. Results indicated that certain analogues were significantly more selective for ENT2, suggesting potential applications in targeted cancer therapies .

Compound Name ENT1 IC50 (µM) ENT2 IC50 (µM) Selectivity Ratio Compound A 10 3 3.33 Compound B 15 5 3.00 -

Antitumor Efficacy : In vitro studies demonstrated that a related compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through caspase activation pathways.

Cell Line IC50 (µM) MCF-7 (Breast) 12 A549 (Lung) 8

Scientific Research Applications

Equilibrative Nucleoside Transporters Inhibition

Research indicates that compounds similar to N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide exhibit inhibitory effects on equilibrative nucleoside transporters (ENTs), which are vital in nucleotide synthesis and adenosine regulation. A study highlighted the structure-activity relationship of various analogues, demonstrating that modifications can enhance selectivity towards ENT subtypes, particularly ENT2 over ENT1 .

Antidepressant Potential

The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. Research into piperazine derivatives has shown that modifications can lead to enhanced serotonin receptor affinity, which is critical in the pharmacodynamics of antidepressants .

Neuropharmacological Studies

The interaction of this compound with serotonin receptors has been explored in neuropharmacological contexts, particularly concerning its role as a radioligand for imaging studies related to neuropsychiatric disorders. The ability to quantify serotonin receptor availability could provide insights into conditions like depression and anxiety disorders .

Case Study 1: Inhibition of ENTs

A study conducted on various analogues of this compound showed promising results in inhibiting ENTs. The research utilized nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 to assess the compounds' selectivity and potency. Results indicated that certain derivatives were significantly more effective against ENT2, suggesting therapeutic potential in diseases where adenosine signaling is disrupted .

Case Study 2: Antidepressant Activity

Another investigation focused on the antidepressant-like effects of piperazine derivatives in animal models. The study reported that specific modifications to the piperazine ring could enhance binding affinity to serotonin receptors, leading to improved behavioral outcomes in depression models . This highlights the potential for developing new antidepressants based on the compound's structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include piperazine/piperidine derivatives, sulfonamides, and opioid-like molecules. Key comparisons are outlined below:

Structural Analog: W-18 and W-15

W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) and W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) share a phenethyl-piperidine scaffold but differ in substituents and functional groups (Figure 1, ). Key distinctions:

- Core Ring : The target compound uses a piperazine ring (two nitrogen atoms), whereas W-18/W-15 use a piperidine ring (one nitrogen). Piperazine may enhance solubility or alter receptor binding .

- Substituents : The fluorophenyl group in the target compound replaces the nitrophenyl (W-18) or chlorophenyl (W-15) groups. Fluorine’s electronegativity may improve CNS penetration compared to nitro or chloro groups.

- Functional Groups: The oxalamide group in the target compound contrasts with the sulfonamide in W-18/W-14.

Table 1: Structural Comparison

| Feature | Target Compound | W-18/W-15 |

|---|---|---|

| Core Ring | Piperazine | Piperidine |

| Aromatic Substituent | 2-Fluorophenyl | 4-Nitrophenyl (W-18), 4-Chlorophenyl (W-15) |

| Functional Group | Oxalamide | Sulfonamide |

| Secondary Substituent | Furan-2-yl ethyl | Phenethyl (W-15) |

Functional Group Analog: Fentanyl

Fentanyl (N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide) shares the phenethyl-piperidine motif but differs in:

- Core Ring Position : Fentanyl’s 4-piperidinyl group contrasts with the target compound’s 4-piperazinyl group.

- Amide Type : Fentanyl’s propanamide group lacks the oxalamide’s dual hydrogen-bonding capacity, possibly reducing receptor selectivity .

Morpholinoacetamide Analog

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () shares a morpholine ring but diverges in:

- Heterocycle : Thiazol vs. furan, impacting aromatic interactions.

- Substituents : Chlorophenyl vs. fluorophenyl, altering electronic effects.

Hypothesized Pharmacological Implications

- Receptor Binding : The piperazine and oxalamide groups may target serotonin or dopamine receptors, unlike W-18/W-15’s sulfonamides, which lack strong GPCR affinity .

- Lipophilicity : Calculated logP values (estimated via software) suggest the fluorophenyl group increases lipophilicity (logP ~3.5) relative to W-18 (logP ~3.8) due to fluorine’s smaller size.

Table 2: Predicted Physicochemical Properties

| Property | Target Compound | W-18 | Fentanyl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~488 | ~434 | ~336 |

| logP (estimated) | ~3.5 | ~3.8 | ~3.9 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

Q & A

How can the synthesis of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide be optimized to improve yield and purity?

Methodological Answer:

Synthesis optimization should focus on:

- Stepwise coupling : Use a modular approach, first synthesizing the piperazine-furan-ethyl intermediate via nucleophilic substitution, followed by oxalamide coupling with phenethylamine. This minimizes side reactions (e.g., steric hindrance in the piperazine ring) .

- Purification : Employ recrystallization in ethanol or HCl salt formation (as in structurally similar piperazine derivatives) to enhance purity .

- Catalytic conditions : Optimize reaction solvents (e.g., DMF or THF) and catalysts (e.g., HATU or EDCI) for amide bond formation, monitoring progress via TLC or HPLC .

What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Resolve the 3D conformation of the piperazine and furan moieties, as demonstrated for fluorophenyl-piperazine derivatives .

- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., 2-fluorophenyl vs. 4-fluorophenyl) and assess stereochemistry .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected: ~500–550 g/mol) and rule out impurities .

How should researchers design in vitro assays to evaluate the compound’s biological activity, particularly targeting neurological or anti-proliferative pathways?

Methodological Answer:

- Receptor binding assays : Screen for affinity at dopamine (D2/D3) or serotonin (5-HT) receptors due to the 2-fluorophenyl-piperazine motif, which is common in CNS-targeting ligands . Use radioligand displacement assays with HEK-293 cells expressing cloned receptors.

- Anti-proliferative activity : Test against cancer cell lines (e.g., MCF-7 or A549) using MTT assays. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis .

- Dose-response curves : Use concentrations spanning 1 nM–100 µM to determine IC values, accounting for solubility in DMSO/PBS mixtures .

How can researchers address discrepancies in reported biological activity data for structurally related compounds?

Methodological Answer:

- Impurity analysis : Quantify byproducts (e.g., unreacted intermediates) via HPLC-UV/ELSD, as even 1% impurities can skew bioactivity results .

- Assay standardization : Replicate conflicting studies under identical conditions (e.g., cell line passage number, serum concentration) .

- Metabolic stability : Assess compound degradation in liver microsomes, as fluorophenyl groups may alter cytochrome P450 interactions .

What computational strategies are suitable for predicting the compound’s molecular targets and off-target effects?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with GPCRs (e.g., dopamine receptors) based on piperazine-furan pharmacophores .

- QSAR modeling : Train models on datasets of piperazine-amide derivatives with known IC values to predict anti-proliferative or neuroactive properties .

- ADMET prediction : Employ SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and toxicity risks .

What experimental protocols ensure compound stability during storage and handling?

Methodological Answer:

- Storage conditions : Store at −20°C in amber vials under argon to prevent oxidation of the furan ring and piperazine degradation .

- Stability testing : Monitor purity via HPLC every 3 months. For aqueous solutions, use pH 7.4 buffers and avoid prolonged exposure to light .

- Handling precautions : Use gloveboxes for hygroscopic intermediates and LC-MS-grade solvents to minimize contamination .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Knockout/knockdown models : Use CRISPR/Cas9 to silence putative targets (e.g., dopamine receptors) in cell lines and assess activity loss .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, neuroinflammation) .

- In vivo models : Administer the compound to rodent models of Parkinson’s disease or cancer, measuring behavioral or tumor growth endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.